(E)-(2-(hydroxymethyl)phenyl)dimethyl(1-octenyl)silane
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Overview
Description
(E)-(2-(hydroxymethyl)phenyl)dimethyl(1-octenyl)silane is an organosilicon compound characterized by the presence of a phenyl group substituted with a hydroxymethyl group and a dimethyl(1-octenyl)silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-(hydroxymethyl)phenyl)dimethyl(1-octenyl)silane typically involves the hydrosilylation of an appropriate alkyne with a silane reagent. The reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under controlled conditions. The reaction proceeds via the addition of the silane across the carbon-carbon triple bond, followed by isomerization to yield the desired (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification techniques like distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-(2-(hydroxymethyl)phenyl)dimethyl(1-octenyl)silane undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated phenyl derivatives, nitrophenyl derivatives.
Scientific Research Applications
(E)-(2-(hydroxymethyl)phenyl)dimethyl(1-octenyl)silane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-(2-(hydroxymethyl)phenyl)dimethyl(1-octenyl)silane involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, while the silane moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions collectively contribute to the compound’s biological activity and effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-(2-(hydroxymethyl)phenyl)dimethyl(1-hexenyl)silane
- (E)-(2-(hydroxymethyl)phenyl)dimethyl(1-decenyl)silane
- (E)-(2-(hydroxymethyl)phenyl)dimethyl(1-dodecenyl)silane
Uniqueness
(E)-(2-(hydroxymethyl)phenyl)dimethyl(1-octenyl)silane is unique due to its specific chain length and the presence of the hydroxymethyl group, which imparts distinct chemical and physical properties. Compared to its analogs with shorter or longer alkyl chains, this compound exhibits a balanced combination of reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C17H28OSi |
---|---|
Molecular Weight |
276.5 g/mol |
IUPAC Name |
[2-[dimethyl-[(E)-oct-1-enyl]silyl]phenyl]methanol |
InChI |
InChI=1S/C17H28OSi/c1-4-5-6-7-8-11-14-19(2,3)17-13-10-9-12-16(17)15-18/h9-14,18H,4-8,15H2,1-3H3/b14-11+ |
InChI Key |
OWMDHCZOLGWXHL-SDNWHVSQSA-N |
Isomeric SMILES |
CCCCCC/C=C/[Si](C)(C)C1=CC=CC=C1CO |
Canonical SMILES |
CCCCCCC=C[Si](C)(C)C1=CC=CC=C1CO |
Origin of Product |
United States |
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